molecular formula C24H20N2O3S B2509251 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 388623-05-0

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2509251
CAS No.: 388623-05-0
M. Wt: 416.5
InChI Key: SCJBOJMNBCGZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a complex organic compound that features a thiazole ring, an ethoxyphenyl group, and a phenoxybenzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction. The final step involves the coupling of the thiazole derivative with 3-phenoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group would yield phenolic derivatives, while reduction of nitro groups would produce amines.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving thiazole derivatives.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: A simpler compound with analgesic properties.

    4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound featuring an ethoxyphenyl group and a heterocyclic ring.

Uniqueness

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is unique due to its combination of a thiazole ring, ethoxyphenyl group, and phenoxybenzamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-2-28-19-13-11-17(12-14-19)22-16-30-24(25-22)26-23(27)18-7-6-10-21(15-18)29-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJBOJMNBCGZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.